(2,2-Difluorocyclopentyl)methanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

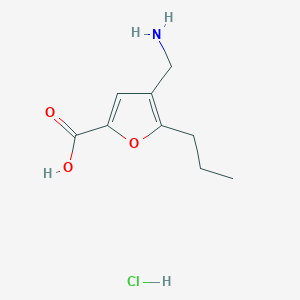

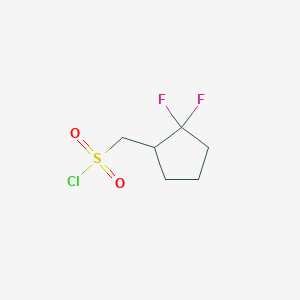

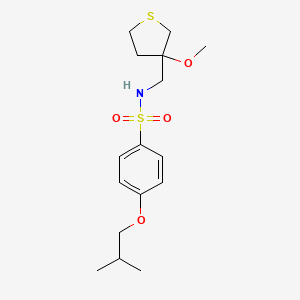

“(2,2-Difluorocyclopentyl)methanesulfonyl chloride” is an organosulfur compound with the molecular formula C6H9ClF2O2S . It has a molecular weight of 218.65 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H9ClF2O2S/c7-12(10,11)4-5-2-1-3-6(5,8)9/h5H,1-4H2 . This indicates that the molecule consists of a cyclopentyl ring with two fluorine atoms attached to one carbon atom, and a methanesulfonyl chloride group attached to another carbon atom of the ring.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 218.65 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not available in the sources I found.科学的研究の応用

Electrochemical Properties

Methanesulfonyl chloride (MSC) forms a room-temperature ionic liquid with AlCl3, which has been studied for its electrochemical properties. Vanadium pentoxide (V2O5) films, prepared through the sol–gel route, were examined in this electrolyte for their potential as a cathode material. The study found that sodium could be reversibly intercalated into the V2O5 film, showing promise for energy storage applications (Su, Winnick, & Kohl, 2001).

Chemical Reaction Mechanisms

The one-electron reduction of methanesulfonyl chloride leads to various reaction intermediates. These intermediates, such as MeSO2Cl(.)(-) and MeSO2(.), play significant roles in chemical reactions, including the cis-trans isomerization of mono-unsaturated fatty acids. This detailed study on the reaction mechanisms and kinetics adds to the understanding of methanesulfonyl chloride in chemical synthesis processes (Tamba, Dajka, Ferreri, Asmus, & Chatgilialoglu, 2007).

RNA-Cleaving DNA Enzyme Synthesis

Research has explored the solvolytic reaction of methanesulfonyl chloride in the synthesis and study of RNA-cleaving DNA enzymes. This work contributes to the broader field of enzymology and molecular biology, potentially impacting genetic engineering and therapeutic interventions (Choi, Han, Lee, Suh, & Choi, 2000).

Catalysis and Synthesis

Methanesulfonyl chloride has been utilized in various synthesis processes, including Pd-catalyzed N-arylation of methanesulfonamide. This method is noted for avoiding potentially genotoxic reagents and byproducts, highlighting its significance in safer pharmaceutical synthesis (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Solvolysis Studies

Comprehensive studies on the solvolysis of methanesulfonic anhydride and methanesulfonyl chloride provide valuable insights into the reaction mechanisms and kinetics. This research is crucial for understanding solvolysis processes, which are fundamental in organic synthesis and pharmaceutical chemistry (Kevill, Ryu, Niedermeyer, Koyoshi, & D’Souza, 2007).

特性

IUPAC Name |

(2,2-difluorocyclopentyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClF2O2S/c7-12(10,11)4-5-2-1-3-6(5,8)9/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYOITPXDAHFAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)(F)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2489497.png)

![3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2489500.png)

![N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2489506.png)

![5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid](/img/structure/B2489508.png)

![(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489516.png)

![1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea](/img/structure/B2489518.png)